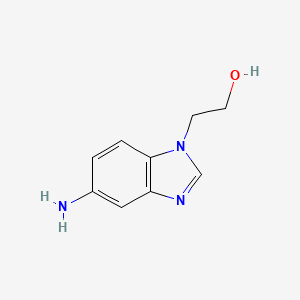

2-(5-Amino-benzoimidazol-1-yl)-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

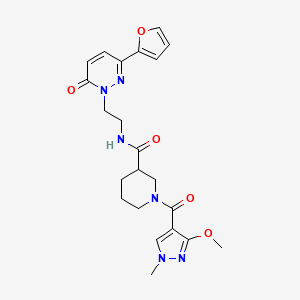

“2-(5-Amino-benzoimidazol-1-yl)-ethanol” is a specialty product used in proteomics research . Its molecular formula is C9H13Cl2N3O, and its molecular weight is 250.13 .

Physical And Chemical Properties Analysis

The related compound, “(5-Amino-benzoimidazol-1-yl)-acetic acid”, has a predicted boiling point of 499.1±51.0 °C and a predicted density of 1.50±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.34±0.10 .科学的研究の応用

Role in Neurodevelopment and Neurodegeneration

Research has delved into environmental agents, including certain drugs and compounds, that can massively trigger neuronal apoptosis during brain development. The study highlights the critical nature of neurotransmitters like glutamate and gamma-amino butyric acid (GABA) in this process. These neurotransmitters, through their receptors (N-methyl-d-aspartate (NMDA) and GABA(subscript)A(/subscript)), are integral during the brain's synaptogenesis period. Disturbances in their functioning can lead to substantial neuron loss via apoptosis, implicating various drugs and environmental agents in potential neurodevelopmental damage (Olney, Farber, Wozniak, Jevtovic-Todorovic, & Ikonomidou, 2000).

Biological Activities of Benzazoles and Derivatives

Benzazoles and their derivatives, including 2-(5-Amino-benzoimidazol-1-yl)-ethanol, are noteworthy in medicinal chemistry due to their diverse biological activities. These compounds are utilized in various clinical applications and have been the focus of synthetic chemists aiming to develop new pharmacophores. The guanidine group, when attached to a benzazole ring, modifies the biological activity of these heterocycles, leading to potential therapeutic agents. This comprehensive review covers the chemical aspects and pharmacological activities, such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis, associated with these compounds (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).

Binding to DNA Minor Groove

The compound this compound is structurally related to synthetic dyes like Hoechst 33258, known for strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds, with benzimidazole groups, are used extensively as fluorescent DNA stains due to their ability to penetrate cells easily. They also find applications in chromosome and nuclear staining, DNA content analysis, and as radioprotectors and topoisomerase inhibitors. This versatility in binding and interacting with DNA offers a platform for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Applications in Anesthesiology

Remimazolam, a γ-aminobutyric acid (GABA) receptor agonist, showcases the pharmacological characteristics of benzodiazepine sedative drugs, which share structural similarities with this compound. Its unique pharmacokinetics, including nonorgan-dependent metabolism and controllable, rapid-acting characteristics, make it a subject of interest in anesthesiology. The review discusses remimazolam's clinical application spectrum, emphasizing its potential in fast-track surgery and comfort diagnosis, particularly for elderly patients or those with critical diseases or organ insufficiency (Wang, Zhao, Yin, Bao, Tang, & Kang, 2022).

特性

IUPAC Name |

2-(5-aminobenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMFSBBGSVJINR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)

![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)

![N-[(1-Cyclopentyl-5-cyclopropylpyrazol-3-YL)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)